![molecular formula C14H18BrNO2 B5661562 1-[(4-bromo-3-methylphenoxy)acetyl]piperidine CAS No. 5334-12-3](/img/structure/B5661562.png)
1-[(4-bromo-3-methylphenoxy)acetyl]piperidine
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Overview
Description
Synthesis Analysis
- Synthesis of related piperidine derivatives involves complex chemical reactions. For instance, the synthesis of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate involves a one-pot three-component reaction (Khan et al., 2013).
- Synthesis methods can involve halogenation, as seen in the production of halogenated 4-(phenoxymethyl)piperidines, which are synthesized as potential sigma receptor ligands (Waterhouse et al., 1997).
Molecular Structure Analysis
- The molecular and crystal structures of piperidine derivatives are often determined by X-ray diffraction analysis, revealing the influence of intramolecular and intermolecular hydrogen bonds on conformation and packing in crystals (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
- Piperidine derivatives exhibit various chemical reactions, including bromination and formation of H-bonded dimers in the crystal lattice, as seen in the case of 5-bromo-4-(3,5-dibromo-2-hydroxyphenyl)-2-(piperidin-1-yl)-1,3-dithiol-2-ylium bromide (Chirita et al., 2013).
Physical Properties Analysis
- The physical properties, such as solubility, melting point, and stability, are essential for understanding the practical applications of these compounds. However, specific data on the physical properties of 1-[(4-bromo-3-methylphenoxy)acetyl]piperidine is not available in the provided research.
Chemical Properties Analysis
- Chemical properties, including reactivity with other compounds and stability under various conditions, are crucial for the application of these compounds in different fields. For instance, the anti-acetylcholinesterase activity of certain piperidine derivatives indicates their potential application in pharmaceuticals (Sugimoto et al., 1990).
properties
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-11-9-12(5-6-13(11)15)18-10-14(17)16-7-3-2-4-8-16/h5-6,9H,2-4,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFMLEKIQUUORU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCCCC2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70967954 |
Source
|
Record name | 2-(4-Bromo-3-methylphenoxy)-1-(piperidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70967954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5334-12-3 |
Source
|
Record name | 2-(4-Bromo-3-methylphenoxy)-1-(piperidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70967954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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